1,3-Isobenzofurandione, tetrahydromethyl-
Overview
Description
1,3-Isobenzofurandione, tetrahydromethyl- is a chemical compound with the molecular formula C9H10O3This compound is a colorless to light yellow liquid that is soluble in water and has a variety of industrial applications .
Preparation Methods
1,3-Isobenzofurandione, tetrahydromethyl- can be synthesized through the hydrogenation of 1,3-isobenzofurandione. This process involves the addition of hydrogen atoms to the benzofurandione ring system, resulting in the formation of the tetrahydro derivative . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,3-Isobenzofurandione, tetrahydromethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-Isobenzofurandione, tetrahydromethyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, tetrahydromethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,3-Isobenzofurandione, tetrahydromethyl- is similar to other compounds such as:
Tetrahydrophthalic anhydride: Both compounds share a similar core structure but differ in their specific functional groups.
Cyclohexene-1,2-dicarboxylic anhydride: This compound is another close relative with similar chemical properties and applications
The uniqueness of 1,3-Isobenzofurandione, tetrahydromethyl- lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDTBZMMPQJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC=C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860089 | |
Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.003 [mmHg] | |
Record name | Tetrahydromethylphthalic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7856 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11070-44-3, 75910-60-0 | |
Record name | Tetrahydromethylphthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydromethylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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